
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 4-methoxybenzene with cyclohexanone, followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride and reagents like acetic anhydride and carbon dioxide . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through its structural features, which allow it to interact with various biological molecules .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but differs in its core structure, leading to different chemical properties and applications.
4-Methoxyamphetamine: Although structurally different, this compound also contains a methoxyphenyl group and exhibits distinct pharmacological effects.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c1-18-12-6-4-10(5-7-12)14(13(16)17)8-2-3-11(15)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Clé InChI |
XNKRIYLZEFLDHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCCC(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


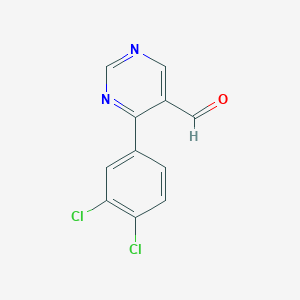
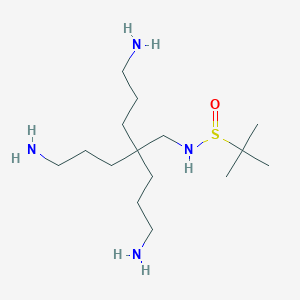
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
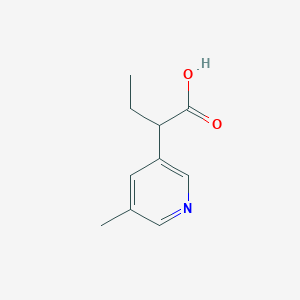
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
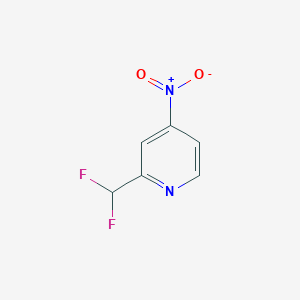
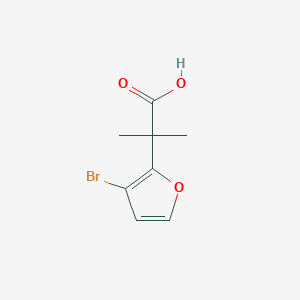
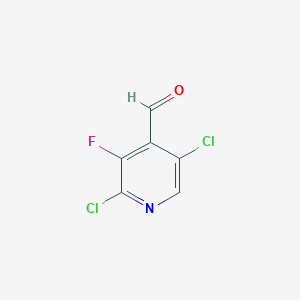

![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)

